Azetidine-2-carboxylic acid

Microbial Metabolism Enzyme Inhibition Amino Acid Biosynthesis

Azetidine-2-carboxylic acid is the only proline surrogate that supports eIF5A-independent translation elongation, making it irreplaceable for ribosome stalling studies. Its defined Ki (4×10⁻⁵ M) enables precise proline biosynthesis feedback experiments, while its efficient misincorporation triggers non-helical procollagen production and plant UPR without off-target mRNA effects. For protocols requiring quantitative, benchmarked proteotoxic stress or collagen assembly disruption, this constrained 4-membered ring analog cannot be substituted by 3,4-dehydroproline, cis-4-hydroxyproline, or thiazolidine-4-carboxylic acid. Procure Aze to ensure your results align with established mechanistic data.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 2517-04-6
Cat. No. B014583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2-carboxylic acid
CAS2517-04-6
Synonyms3 azetidinecarboxylic Acid
3-azetidinecarboxylic Acid
Azetidine 2 carboxylic Acid
Azetidine 3 carboxylic Acid
Azetidine-2-carboxylic Acid
Azetidine-3-carboxylic Acid
Azetidinecarboxylic Acid
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1CNC1C(=O)O
InChIInChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
InChIKeyIADUEWIQBXOCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-2-carboxylic Acid (CAS 2517-04-6) for Research Procurement: A Proline Mimic with Quantifiable Differentiation


Azetidine-2-carboxylic acid (CAS 2517-04-6) is a naturally occurring, non-proteinogenic imino acid and a four-membered ring analog of L-proline [1]. It is produced by select plant species, including lily of the valley and sugar beets, and functions as a proline antimetabolite across prokaryotic and eukaryotic systems [2]. As a proline surrogate, it is misacylated by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of proline, which fundamentally disrupts protein folding and collagen triple-helix stability [3]. This mechanism underpins its utility as a molecular probe for investigating proline-dependent processes, protein misfolding stress responses, and collagen biosynthesis inhibition.

Why Procuring Azetidine-2-carboxylic Acid Over Other Proline Analogs Matters: Distinct Molecular Consequences and Potency Profiles


Proline analogs are not functionally interchangeable in biological systems due to divergent steric constraints, translational machinery compatibility, and resulting protein conformational defects. While several proline surrogates exist—including 3,4-dehydroproline, cis-4-hydroxyproline, and thiazolidine-4-carboxylic acid—each elicits a distinct cellular and biochemical outcome. Azetidine-2-carboxylic acid (Aze) is distinguished by its uniquely constrained four-membered azetidine ring (one fewer methylene unit than proline), which imposes a more acute Cα–Cβ bond angle and alters peptide backbone conformation upon incorporation [1]. This structural divergence translates into quantifiable differences in feedback inhibition potency, collagen triple-helix destabilization efficiency, and translation system compatibility that cannot be predicted or replicated by other proline analogs [2]. Substituting Aze with a seemingly similar proline analog will therefore produce non-equivalent experimental results, making the specific procurement of Aze essential for studies requiring defined proteotoxic stress or collagen synthesis inhibition with established quantitative benchmarks.

Quantitative Differentiation of Azetidine-2-carboxylic Acid Against Comparator Proline Analogs: Evidence-Based Procurement Criteria


Feedback Inhibition Potency in Bacterial Proline Biosynthesis: Aze vs. Proline

Azetidine-2-carboxylic acid (Aze) acts as a false feedback inhibitor of the proline biosynthetic pathway in Escherichia coli, but its inhibitor constant (Ki) is two orders of magnitude higher than that of proline itself, indicating a substantially lower binding affinity for the regulatory site. The comparative inhibitor constants are 5 × 10⁻⁷ M for proline and 4 × 10⁻⁵ M for Aze, representing an 80-fold difference [1].

Microbial Metabolism Enzyme Inhibition Amino Acid Biosynthesis

In Vivo Collagen Synthesis Inhibition Potency: Aze vs. 3,4-Dehydroproline

In an in vivo model of estrogen-stimulated uterine collagen formation in immature rats, L-3,4-dehydroproline was approximately four times more potent than L-α-azetidine-2-carboxylic acid in reducing hydroxyproline accumulation [1]. Aze was identified as the second most active analog among those tested, outperforming L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid, which showed no significant effect [1].

Collagen Biosynthesis Fibrosis Research In Vivo Pharmacology

Translation System Compatibility: eIF5A-Independent Synthesis Unique to Aze

In reconstituted translation elongation assays, azetidine-2-carboxylic acid (AZC) is the only proline analog among six tested that supports the synthesis of homopolymeric peptide chains independently of the translation factor eIF5A [1]. In contrast, peptide synthesis with other proline analogs—including α-methyl-L-proline, 3,4-dehydro-DL-proline, cis-4-hydroxy-L-proline, and pipecolic acid—is markedly dependent on the presence of hypusinated eIF5A for efficient elongation [1].

Translation Elongation Ribosome Stalling Molecular Biology

In Vitro Cancer Cell Growth Inhibition: Aze IC50 Against Collagen-Producing Murine Mammary Carcinoma Cells

L-Azetidine-2-carboxylic acid inhibits the growth of type IV collagen-producing 450.1 murine mammary cancer cells with an IC50 of 7.6 µg/mL in vitro [1]. However, this in vitro activity does not translate to in vivo efficacy in the 450.1 murine mammary cancer model, where administration at doses of 12.5 to 200 mg/kg twice daily produced no antitumor effect and induced liver toxicity at the highest dose [1].

Cancer Biology Collagen Inhibition Cytotoxicity Assays

Validated Application Scenarios for Azetidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Investigating Proline Feedback Inhibition in Bacterial Metabolism

Researchers studying the regulation of proline biosynthesis in Escherichia coli or related bacterial systems can employ Aze as a defined false feedback inhibitor with a characterized Ki of 4 × 10⁻⁵ M, which is 80-fold higher than proline's Ki of 5 × 10⁻⁷ M [1]. This established quantitative relationship enables precise interpretation of growth inhibition experiments and the design of genetic screens for proline transport or biosynthesis mutants.

Modulating Collagen Triple-Helix Stability in Fibroblast and Tissue Models

Aze reliably induces the synthesis of non-helical procollagen polypeptides in human fibroblast cultures, as evidenced by increased susceptibility to limited pepsin proteolysis and enhanced degradation of newly synthesized collagenous peptides [1]. This effect is quantifiably comparable in both normal dermal fibroblasts and scleroderma-derived fibroblasts [1], making Aze a consistent tool for investigating post-translational collagen quality control mechanisms and for modeling conditions of defective collagen assembly without altering procollagen mRNA translation rates.

Examining eIF5A-Independent Translation Elongation Mechanisms

In reconstituted in vitro translation systems, Aze uniquely supports homopolymeric peptide elongation independently of hypusinated eIF5A, whereas all other common proline analogs (including 3,4-dehydroproline, cis-4-hydroxyproline, and α-methylproline) exhibit strict eIF5A dependence [1]. This exclusive property makes Aze the preferred proline analog for dissecting the role of eIF5A in translation elongation and for studying ribosome stalling events at proline-rich motifs.

Inducing Proteotoxic Stress and Unfolded Protein Response in Plant Model Systems

Treatment of Arabidopsis thaliana and other plant species with Aze results in dose-dependent root growth inhibition that is specifically rescued by supplementation with L-proline but not D-proline [1]. Proteomic and gene expression analyses confirm that Aze misincorporation into cytosolically translated proteins triggers the unfolded protein response [1]. This validated mechanism establishes Aze as a reliable chemical inducer of proteotoxic stress in plant research for investigating ER stress signaling pathways and amino acid metabolism.

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